molecular formula C10H12FNO2 B1441742 2-Amino-4-(2-fluorophenyl)butanoic acid CAS No. 225233-81-8

2-Amino-4-(2-fluorophenyl)butanoic acid

Cat. No. B1441742
M. Wt: 197.21 g/mol
InChI Key: HKDDGWLHCOPIQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Amino-4-(2-fluorophenyl)butanoic acid” is also known as “4-Fluorophenibut” with a developmental code name CGP-11130 . It is a GABA B receptor agonist and is an intermediate in the synthesis of carbamic acid esters, which are used as pharmaceuticals and research reagents .


Synthesis Analysis

The synthesis of this compound involves commercially available starting materials . A novel synthesis of a similar compound, ®-3-(tert-butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid, has been developed using a stereoselective catalytic asymmetric reduction and stereoselective Hoffmann rearrangement .


Molecular Structure Analysis

The molecular structure of “2-Amino-4-(2-fluorophenyl)butanoic acid” is represented by the InChI code: 1S/C10H12FNO2/c11-8-4-1-7(2-5-8)3-6-9(12)10(13)14/h1-2,4-5,9H,3,6,12H2,(H,13,14) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 197.21 g/mol . It is a powder at room temperature .

Scientific Research Applications

Antiviral Activity

  • Scientific Field: Virology
  • Application Summary: Indole derivatives, which can be synthesized from 2-Amino-4-(2-fluorophenyl)butanoic acid, have been found to possess various biological activities, including antiviral properties .
  • Results or Outcomes: In one study, a compound derived from indole showed inhibitory activity against influenza A with an IC50 of 7.53 μmol/L .

Histone Deacetylase-3 (HDAC3) Degradation

  • Scientific Field: Biochemistry
  • Application Summary: A compound synthesized from 2-Amino-4-(2-fluorophenyl)butanoic acid was designed to work as a selective degrader of histone deacetylase-3 (HDAC3) . HDAC3 is an enzyme that plays a crucial role in the regulation of gene expression .
  • Results or Outcomes: The compound showed selectivity for class I HDACs (HDAC1, 2, and 3) in an in vitro enzymatic assay and was especially potent against HDAC3 activity (IC50: 95.48 nM) .

Synthesis and Physical Chemical Properties

  • Scientific Field: Organic Chemistry
  • Application Summary: 2-Amino-4-(2-fluorophenyl)butanoic acid can be used in the synthesis of other compounds, such as 2-Amino-2-(trifluoromethoxy)butanoic acid .

Synthesis of Biologically Active Terphenyls

  • Scientific Field: Organic Chemistry
  • Application Summary: 4-Fluorophenylboronic acid, which can be synthesized from 2-Amino-4-(2-fluorophenyl)butanoic acid, is used to make novel biologically active terphenyls .
  • Results or Outcomes: The synthesized terphenyls are expected to have biological activity, although the specific results were not detailed in the sources I found .

Synthesis of Trifluoromethoxy Derivatives

  • Scientific Field: Organic Chemistry
  • Application Summary: 2-Amino-4-(2-fluorophenyl)butanoic acid can be used in the synthesis of 2-Amino-2-(trifluoromethoxy)butanoic acid, a promising analogue of natural aliphatic amino acids .
  • Methods of Application: The compound was synthesized as a racemate and in both enantiomeric forms .
  • Results or Outcomes: The measured pKa and logD values establish the compound as a promising analogue of natural aliphatic amino acids .

Synthesis of Fluorinated Amino Acids

  • Scientific Field: Organic Chemistry
  • Application Summary: 2-Amino-4-(2-fluorophenyl)butanoic acid can be used in the synthesis of fluorinated amino acids, such as 2-Amino-2-(trifluoromethoxy)butanoic acid .
  • Methods of Application: The compound was synthesized as a racemate and in both enantiomeric forms .
  • Results or Outcomes: The measured pKa and logD values establish the compound as a promising analogue of natural aliphatic amino acids .

Safety And Hazards

The compound is associated with certain hazards. It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn when handling it .

Future Directions

While there is limited information on the future directions of “2-Amino-4-(2-fluorophenyl)butanoic acid”, its role as an intermediate in the synthesis of carbamic acid esters suggests potential applications in the development of new pharmaceuticals and research reagents .

properties

IUPAC Name

2-amino-4-(2-fluorophenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2/c11-8-4-2-1-3-7(8)5-6-9(12)10(13)14/h1-4,9H,5-6,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKDDGWLHCOPIQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC(C(=O)O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601289041
Record name α-Amino-2-fluorobenzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601289041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-(2-fluorophenyl)butanoic acid

CAS RN

225233-81-8
Record name α-Amino-2-fluorobenzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=225233-81-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-Amino-2-fluorobenzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601289041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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